![molecular formula C13H21NO3 B12540482 1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid CAS No. 652172-92-4](/img/structure/B12540482.png)
1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a cyclopentanecarbonyl group attached to an amino group, which is further connected to a cyclohexane ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanecarboxylic acid with cyclohexylamine under specific conditions to form the desired product. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclohexylamine derivatives.
Scientific Research Applications
1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to amino acid transport and metabolism.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with amino acid transporters in the brain, influencing the transport and uptake of other amino acids.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclohexane-1-carboxylic acid: This compound is structurally similar but lacks the cyclopentanecarbonyl group.
Cyclopentanecarboxylic acid: This compound has a similar cyclopentane ring but does not contain the amino and carboxylic acid groups.
Uniqueness
1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid is unique due to the presence of both cyclopentanecarbonyl and cyclohexane-1-carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
652172-92-4 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(cyclopentanecarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H21NO3/c15-11(10-6-2-3-7-10)14-13(12(16)17)8-4-1-5-9-13/h10H,1-9H2,(H,14,15)(H,16,17) |
InChI Key |
ACRRMYGNCBLONC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)
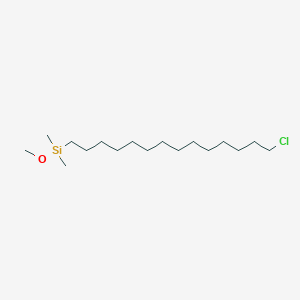
![2-[Methyl(phenyl)amino]ethyl diphenylphosphinite](/img/structure/B12540419.png)
![3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12540425.png)
![Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-](/img/structure/B12540431.png)
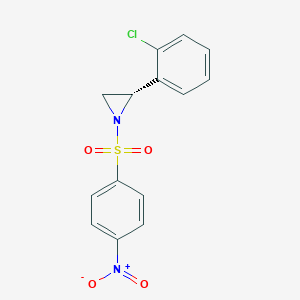
![3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B12540444.png)
![2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B12540455.png)
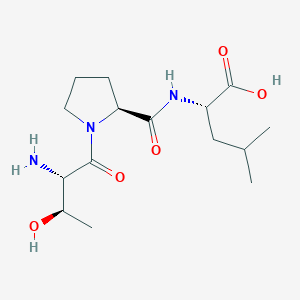
![Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-](/img/structure/B12540467.png)
![2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene](/img/structure/B12540469.png)
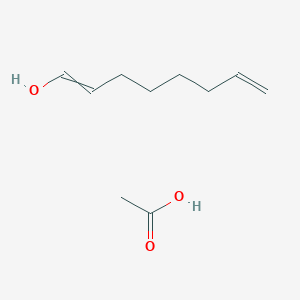
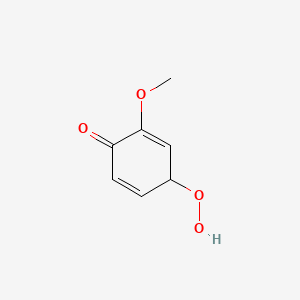
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
